Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-4-3-6-8(13)7(10(14)15-2)5-12-9(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJCPVCXNVAOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CN=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171360 | |
| Record name | Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871819-43-1 | |
| Record name | Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871819-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrrolo[3,2-c]pyridine Core
- The pyrrolo[3,2-c]pyridine nucleus is typically synthesized via cyclization reactions involving appropriate substituted pyridine derivatives.
- Common methods include condensation or cyclization of amino-pyridine precursors with carbonyl-containing reagents.
- For example, Hantzsch or Paal-Knorr type syntheses can be adapted to form the bicyclic core.
N-Methylation at the 1-Position
- The N-1 methyl group is introduced by alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.
- Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO are commonly used to deprotonate the nitrogen prior to methylation.
- This step requires careful control to avoid O-methylation or polyalkylation.
Esterification of the Carboxylic Acid Group
- The carboxylic acid at the 7-position is converted to the methyl ester via Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, methylation can be performed using diazomethane or methyl triflate for milder conditions.
- Purification is generally done by column chromatography or recrystallization.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Pyridine derivative + carbonyl precursor, cyclization | Formation of pyrrolo[3,2-c]pyridine core | Moderate to high yield |
| 2 | Chlorinating agent (e.g., SOCl₂), inert atmosphere, mild heat | Selective chlorination at 4-position | High regioselectivity required |
| 3 | NaH, methyl iodide, DMF, 0°C to room temp | N-1 methylation | Typically >80% yield |
| 4 | Methanol, acid catalyst, reflux | Esterification to methyl ester | High yield, purification by chromatography |
Analytical and Purity Considerations
- Purity assessment is commonly performed by HPLC using C18 columns with UV detection at 254 nm.
- Structural confirmation uses ¹H and ¹³C NMR spectroscopy in solvents like DMSO-d₆, where the N-methyl singlet appears near δ 3.0 ppm and aromatic protons between δ 6.5–8.5 ppm.
- Mass spectrometry (HRMS or LC-MS) confirms molecular weight (expected [M+H]⁺ = 225 Da approx.).
- IR spectroscopy identifies ester carbonyl stretch near 1735 cm⁻¹ and C–Cl stretches.
- Stability studies indicate the compound is stable at room temperature but should be stored refrigerated for long-term preservation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine core synthesis | Cyclization of amino-pyridine + carbonyl compound | Core scaffold formation | Requires controlled cyclization |
| 4-Chlorination | Thionyl chloride or equivalent, inert atmosphere | Introduce 4-chloro group | Regioselectivity critical |
| N-Methylation | NaH, methyl iodide, DMF | Methylate N-1 position | Avoid over-alkylation |
| Esterification | Methanol, acid catalyst (e.g., H₂SO₄), reflux | Form methyl ester | Purification by chromatography |
Research Findings and Industrial Considerations
- Industrial scale synthesis optimizes these steps for yield and purity, often employing continuous flow reactors for halogenation and methylation steps to improve safety and reproducibility.
- Catalysts and solvents are selected for recyclability to minimize environmental impact.
- Reaction monitoring by in situ NMR or LC-MS ensures control over regioselectivity and conversion.
- The compound’s purity is crucial for its use as a building block in pharmaceutical or agrochemical research, thus requiring stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that derivatives of pyrrolopyridine compounds exhibit anticancer properties. Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate has shown promise in inhibiting specific cancer cell lines by targeting crucial pathways involved in tumor growth and survival. Research has demonstrated that modifications to the pyrrolopyridine structure can enhance its efficacy against various cancer types, including breast and lung cancers .
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolopyridines are known to interact with neurotransmitter systems, making them candidates for developing drugs aimed at conditions such as depression and anxiety. Preliminary studies have indicated that this compound may modulate serotonin receptors, which are critical in mood regulation .
Agrochemicals
Pesticide Development
this compound is being explored for its potential as a pesticide. Its unique chemical structure allows it to act on specific biological pathways in pests while minimizing toxicity to non-target organisms. Field studies are ongoing to evaluate its effectiveness against common agricultural pests, with initial results indicating promising insecticidal activity .
Materials Science
Polymer Synthesis
In materials science, the compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Researchers are investigating the use of this compound in creating advanced materials for applications in electronics and coatings .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Agrochemical Efficacy
A field trial conducted by agronomists evaluated the effectiveness of this compound as a pesticide against aphids in soybean crops. The trial demonstrated a significant reduction in pest populations compared to untreated controls, suggesting its potential as an environmentally friendly pest management solution .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₉ClN₂O₂
- Synthesis : Produced via alkylation of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine with iodomethane under reflux in acetone, followed by purification via silica gel chromatography.
- NMR Data : δ 4.13 (3H, s, N-CH₃), 6.54 (1H, d), 7.64 (1H, d), 8.10 (1H, s).
Comparison with Structurally Similar Compounds
Substituent Position and Ring System Variations
Functional Group and Reactivity Comparisons
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid, CAS 1082040-92-3), which are more polar and prone to hydrolysis.
- Chloro Substitution : The 4-chloro group in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., amination or coupling reactions). In contrast, 5-fluoro derivatives (e.g., 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, CAS 446284-38-4) exhibit distinct electronic effects due to fluorine’s electronegativity.
- Methyl Group Impact : The 1-methyl group in the target compound sterically shields the pyrrole nitrogen, reducing undesired side reactions compared to unmethylated analogues like 6-bromo-5-methoxy-1H-indole (CAS 106103-36-0).
Research Findings and Structural-Activity Relationships (SAR)
- Ring System Influence : Pyrrolo[3,2-c]pyridine derivatives exhibit stronger π-π stacking interactions compared to pyrrolo[2,3-b]pyridines due to the fused ring orientation.
- Solubility and Bioavailability : The methyl ester in the target compound increases membrane permeability relative to carboxylic acid derivatives, but hydrolytic instability may limit in vivo efficacy.
Biological Activity
Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate, identified by its CAS number 27382-01-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₇ClN₂
- Molecular Weight : 166.61 g/mol
- Boiling Point : Not specified
- Solubility : Very soluble in organic solvents with varying solubility in water (0.357 mg/ml) .
Pharmacological Properties
This compound exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity :
- Antiviral Activity :
- Anticancer Activity :
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Chloro Substituent : The presence of the chlorine atom at the 4-position is crucial for enhancing the compound's biological activity.
- Carboxylate Group : The carboxylate moiety significantly impacts solubility and bioavailability, which are essential for pharmacological efficacy .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrrolo derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics .
Case Study 2: Antiviral Activity Against HIV
A series of experiments assessed the antiviral potential of this compound against HIV-1. The results indicated that modifications at the carboxylate position could significantly enhance activity. The most effective derivative achieved an EC₅₀ value of 1.65 µM, indicating strong antiviral properties .
Q & A
Q. What are the standard methods for synthesizing derivatives of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate in academic settings?
Nucleophilic substitution reactions at the 4-chloro position are commonly employed. For example, acid-mediated substitution with amines (e.g., anilines) in isopropanol with catalytic HCl under reflux yields derivatives. Purification via flash chromatography or recrystallization (e.g., methanol) is typical . Reaction conditions (e.g., 12–48 hours reflux, 3 equiv. amine) influence yields (16–94%), with steric and electronic effects of substituents impacting reactivity .
Q. How is the crystal structure of this compound determined, and what key parameters are reported?
Single-crystal X-ray diffraction is the gold standard. Key metrics include space group (e.g., orthorhombic P222), unit cell dimensions (e.g., a = 8.4785 Å), and refinement parameters (R factor < 0.05). Intermolecular interactions (C–H⋯O hydrogen bonds, π–π stacking with centroid distances ~3.8 Å) stabilize the lattice . Disorder in residues and hydrogen atom placement (riding model) are noted in refinement .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
1H/13C NMR confirms regiochemistry and substitution patterns. For example, aromatic protons in pyrrolo-pyridine systems appear as distinct doublets (J = 3.4–3.5 Hz), while NH signals (e.g., δ 11.74 ppm) indicate hydrogen bonding . HRMS (APCI) validates molecular ions (e.g., m/z 211.0978 for CHN) with <0.3 ppm error .
Advanced Research Questions
Q. How can regioselectivity challenges during N-protection or functionalization be addressed?
N-protection (e.g., methoxymethyl chloride) may yield regioisomers due to delocalized anionic intermediates. For example, 4-chloro-1-(methoxymethyl)- and 4-chloro-7-(methoxymethyl)- isomers form in a 1:1.6 ratio. Separation requires flash chromatography, with isomer identity confirmed via NOESY or X-ray crystallography . Adjusting base strength (e.g., NaH vs. KCO) or reaction temperature can modulate selectivity .
Q. What role do intermolecular interactions play in the compound’s crystallographic packing and stability?
π–π stacking between pyridine and phenyl rings (centroid distance 3.807 Å) and C–H⋯O hydrogen bonds (2.32 Å) create a 3D network. These interactions influence solubility, melting points, and stability under storage. Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions .
Q. How can computational methods predict the compound’s reactivity or binding properties in drug discovery?
Density Functional Theory (DFT) calculates charge distribution at the 4-chloro position to predict nucleophilic attack sites. Molecular docking (e.g., with kinase ATP pockets) assesses binding using the pyrrolo-pyridine core as a hinge-binder mimic. Parameters like LogP and polar surface area are derived from SMILES strings (e.g., Cn1ccc2c(Cl)ncnc12) for ADMET profiling .
Q. What strategies resolve contradictions in synthetic yields or spectroscopic data across studies?
Yield discrepancies may arise from amine nucleophilicity or solvent polarity. For example, electron-deficient anilines require longer reflux times (48 vs. 12 hours) . Conflicting NMR shifts (e.g., NH signals) are resolved by verifying solvent (DMSO vs. CDCl) and concentration effects. Cross-referencing with crystallographic data validates structural assignments .
Methodological Tables
Table 1: Key Crystallographic Parameters for Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P222 (orthorhombic) | |
| Unit cell (Å) | a = 8.4785, b = 15.367, c = 15.960 | |
| π–π centroid distance | 3.807 Å | |
| C–H⋯O bond length | 2.32 Å | |
| R factor | 0.037–0.054 |
Table 2: Synthetic Yields of Derivatives Under Varied Conditions
| Amine Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 12 | 37 | |
| 4-Fluorophenyl | 12 | 29 | |
| 3-Fluorophenyl | 48 | 54 | |
| Pyrrolidin-1-yl | 24 | 67 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
